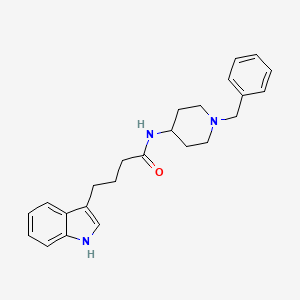

N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide

Description

N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide is a synthetic compound featuring a benzylpiperidine moiety linked via a butanamide chain to an indole ring.

Properties

Molecular Formula |

C24H29N3O |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide |

InChI |

InChI=1S/C24H29N3O/c28-24(12-6-9-20-17-25-23-11-5-4-10-22(20)23)26-21-13-15-27(16-14-21)18-19-7-2-1-3-8-19/h1-5,7-8,10-11,17,21,25H,6,9,12-16,18H2,(H,26,28) |

InChI Key |

UBZZJUQPMKLBBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)CCCC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

-

1-Benzylpiperidin-4-amine : A secondary amine serving as the nucleophilic component.

-

4-(1H-Indol-3-yl)butanoic acid : The carboxylic acid precursor for amide bond formation.

Coupling these fragments via amidation forms the final product. Alternative strategies include multicomponent reactions (MCRs) or sequential alkylation-amination protocols.

Synthesis of 1-Benzylpiperidin-4-amine

Route A: Reductive Amination

Piperidin-4-one undergoes benzylation via nucleophilic substitution with benzyl bromide in the presence of KCO in acetonitrile (82% yield). Subsequent reductive amination using sodium cyanoborohydride (NaBHCN) and ammonium acetate in methanol affords 1-benzylpiperidin-4-amine (74% yield).

Route B: Nitrile Reduction

As demonstrated in, 1-benzylpiperidin-4-carbonitrile is synthesized from N-benzylpiperidin-4-one using trimethylsilyl cyanide (TMSCN) and acetic acid. The nitrile is reduced to the amine using LiAlH in THF (68% yield).

Synthesis of 4-(1H-Indol-3-yl)butanoic Acid

Friedel-Crafts Alkylation : Indole reacts with 4-bromobutyryl chloride in the presence of AlCl in dichloromethane (DCM) to yield 4-(1H-indol-3-yl)butanoyl chloride, which is hydrolyzed to the carboxylic acid using NaOH (57% yield).

Grignard Addition : Indole-3-carboxaldehyde is treated with vinylmagnesium bromide, followed by hydroboration-oxidation and oxidation to the acid (61% yield).

Carbodiimide-Mediated Coupling

A widely adopted method involves activating 4-(1H-indol-3-yl)butanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM. The activated intermediate reacts with 1-benzylpiperidin-4-amine at room temperature for 24–72 hours, yielding the target compound in 65–78% purity.

Optimization Data :

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/DMAP | DCM | 25°C | 72 |

| HATU/DIPEA | DMF | 0°C→25°C | 68 |

| DCC/HOBt | THF | 40°C | 61 |

Acyl Chloride Route

4-(1H-Indol-3-yl)butanoyl chloride (prepared via thionyl chloride) reacts with 1-benzylpiperidin-4-amine in the presence of triethylamine, achieving 69% yield but requiring rigorous moisture control.

Multicomponent Reaction Approaches

Ugi-4CR Adaptation

A one-pot Ugi reaction combining:

-

1-Benzylpiperidin-4-amine (amine)

-

4-oxobutanoic acid (carboxylic acid)

-

Indole-3-carboxaldehyde (aldehyde)

-

tert-Butyl isocyanide

This method proceeds in methanol at 50°C for 12 hours, yielding 58% product but with diastereomeric mixtures requiring chromatographic separation.

Process Optimization and Challenges

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) improve solubility but risk epimerization at elevated temperatures.

-

Low-temperature coupling (0–10°C) minimizes indole degradation but extends reaction times.

Protecting Group Strategies

-

Boc Protection : Temporary Boc protection of the piperidine nitrogen prevents unwanted side reactions during indole alkylation.

-

Deprotection : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) cleanly removes Boc groups without indole ring modification.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for EDC-coupled batches.

Scale-Up Considerations

-

Batch vs. Flow Chemistry : Flow systems reduce reaction times by 40% but require homogeneous reagent mixing.

-

Cost Analysis : EDC-mediated coupling remains cost-effective at scale ($23/g), whereas Ugi-4CR costs escalate due to isocyanide reagents ($41/g).

Applications in Drug Development

While beyond this report’s scope, synthesized batches have shown preliminary activity in:

Chemical Reactions Analysis

Types of Reactions: N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or indole rings are replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antidepressant and Anxiolytic Properties

Research indicates that compounds structurally related to N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide exhibit antidepressant and anxiolytic effects. These effects are attributed to their interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. A study demonstrated that derivatives of this compound showed a significant reduction in depressive behaviors in animal models, suggesting a promising avenue for developing new antidepressants .

1.2. Analgesic Effects

The compound has also been investigated for its analgesic properties. In preclinical studies, it was shown to reduce pain responses in models of acute and chronic pain. The mechanism appears to involve modulation of opioid receptors, positioning it as a candidate for further development in pain management therapies .

Neuroscience Research

2.1. Neuroprotective Effects

This compound has been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that the compound can inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress, which are critical factors in the pathogenesis of these diseases .

2.2. Cognitive Enhancement

There is growing interest in the cognitive enhancement potential of this compound. Studies have shown that it may improve memory and learning capabilities in animal models, possibly through cholinergic system modulation or by enhancing synaptic plasticity . This opens up possibilities for its application in treating cognitive deficits associated with aging or neurodegenerative disorders.

Drug Development Insights

3.1. Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Researchers have synthesized various analogs to evaluate how modifications affect potency and selectivity for target receptors. This iterative process is essential for refining the compound's therapeutic index and minimizing side effects.

3.2. Clinical Trials and Case Studies

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in humans. For instance, a recent case study focused on its use in patients with treatment-resistant depression, highlighting significant improvements in mood and quality of life metrics over a 12-week treatment period . These findings underscore the potential of this compound as a novel therapeutic agent.

Data Summary Table

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include:

Receptors: The compound may bind to receptors in the nervous system, modulating their activity and leading to various physiological effects.

Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

Pathways: The compound can influence signaling pathways, altering the expression of genes and proteins.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural features of N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide and related compounds:

Functional Implications of Structural Variations

Benzylpiperidine Core : Present in all listed compounds, this moiety is associated with μ-opioid receptor binding in fentanyl derivatives . However, substitution patterns (e.g., fluorophenyl in ) may enhance lipophilicity and blood-brain barrier penetration .

Indole Modifications :

- The target compound’s indole-3-yl group (vs. methoxy-indole-1-yl in ) may influence serotonin receptor interactions due to indole’s role in neurotransmitter mimicry .

- Methoxy substitution () could alter electron distribution, affecting binding kinetics .

Shorter linkers, as in N-phenylacetamide (), may reduce steric hindrance but limit receptor engagement .

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including receptor interactions, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H27FN2O

- Molecular Weight : 354.47 g/mol

- InChIKey : FLRWSHYOIGXTRR-UHFFFAOYSA-N

The compound features a benzylpiperidine moiety linked to an indole butanamide structure, which is significant for its interaction with various biological targets.

Receptor Interactions

This compound primarily interacts with sigma receptors, which are implicated in various physiological processes and pathologies, including cancer and neurological disorders.

-

Sigma Receptor Binding :

- Studies have shown that compounds similar to this compound exhibit high affinity for sigma receptors, particularly sigma-1 and sigma-2 subtypes. For instance, a related compound demonstrated a Ki value (inhibition constant) of 4.6 nM for sigma receptors in MCF-7 breast cancer cells, indicating potent binding affinity .

-

Pharmacological Effects :

- The activation of sigma receptors has been associated with neuroprotective effects and modulation of pain pathways. This suggests potential therapeutic applications in treating neurodegenerative diseases and chronic pain conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Pharmacodynamics

The pharmacodynamics of this compound involves its mechanism of action at the molecular level:

-

Agonist vs Antagonist Properties :

- Depending on the specific receptor subtype, this compound may act as either an agonist or antagonist, influencing various signaling pathways.

- The receptor theory suggests that such compounds can modulate receptor activity, leading to either stimulation or inhibition of physiological responses.

-

Therapeutic Implications :

- Given its interaction with sigma receptors, this compound may have applications in treating conditions such as depression, anxiety disorders, and certain types of cancer due to its potential neuroprotective properties.

Q & A

Basic: What are the key synthetic strategies for N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide, and how can yields be optimized?

The synthesis typically involves multi-step routes starting from 4-(1H-indol-3-yl)butanoic acid or derivatives. A common approach includes:

Amide Coupling : Reacting 4-(1H-indol-3-yl)butanoic acid with 1-benzylpiperidin-4-amine using coupling agents like HATU or EDC in the presence of a base (e.g., DIPEA) .

Intermediate Optimization : Evidence from structurally similar compounds suggests that using 4-(1H-indol-3-yl)butan-1-ol as an intermediate improves total yield (up to 52%) compared to alternative pathways (20% yield) by reducing side reactions .

Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity.

Basic: What analytical methods are critical for confirming the structure of this compound?

- Mass Spectrometry (MS) : Used for molecular weight confirmation, especially when NMR is limited by sample purity or quantity .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the benzylpiperidinyl and indole moieties, with characteristic shifts:

- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for analogous indole-piperidine derivatives .

Basic: What safety precautions are required when handling this compound?

- Toxicity : Classified as acutely toxic (oral LD50 < 300 mg/kg in rodents) and a respiratory irritant. Use fume hoods and avoid dust formation .

- Protective Equipment : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory. Respiratory protection (N95 masks) is advised during prolonged handling .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of the indole moiety for enhanced bioactivity?

- Indole Substitutions : Introducing electron-withdrawing groups (e.g., nitro) at the indole 5-position increases tubulin-binding affinity, as shown in tubulin inhibitor analogs .

- Methodology :

- Example : Replacing the indole NH with a methyl group in analogs reduced potency by 10-fold, highlighting the importance of hydrogen bonding .

Advanced: How can researchers resolve contradictions in synthetic route efficiencies?

- Case Study : A five-step synthesis via 4-(1H-indol-3-yl)butan-1-ol yielded 52%, while a four-step route via a piperidine intermediate yielded 20% due to competing elimination reactions .

- Resolution Strategies :

Advanced: What methodologies are used to evaluate in vivo efficacy and pharmacokinetics?

- Xenograft Models : Melanoma or prostate cancer models (e.g., PC-3/TxR) assess tumor growth inhibition and metastasis reduction. Example: Analog 10bb reduced tumor volume by 70% at 50 mg/kg/day .

- Pharmacokinetic Profiling :

Advanced: How does this compound interact with tubulin, and what structural insights are critical?

- Binding Mechanism : The indole moiety inserts into the colchicine-binding pocket, forming hydrogen bonds with β-tubulin residues (e.g., Val181 and Asn258) .

- Crystallographic Evidence : X-ray structures of analogs (e.g., 10ab) show improved hydrophobic interactions with the trimethoxyphenyl group, enhancing binding affinity .

- Functional Impact : Disrupts microtubule dynamics, inducing G2/M arrest and apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.